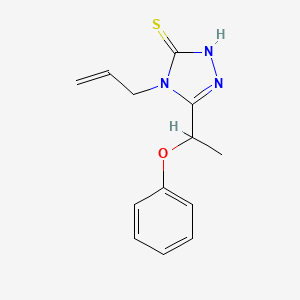

4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an allyl group, a phenoxyethyl group, and a thiol group attached to the triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be attached through a nucleophilic substitution reaction using 1-phenoxy-2-chloroethane and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The allyl and phenoxyethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenated compounds and bases such as sodium hydroxide or potassium carbonate are commonly used.

Major Products Formed

Oxidation: Disulfide or sulfonic acid derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Applications De Recherche Scientifique

Agricultural Applications

1.1 Fungicidal Activity

The compound exhibits notable fungicidal properties, making it a candidate for agricultural fungicides. Research indicates that derivatives of triazole compounds can effectively inhibit fungal growth in crops, providing an alternative to traditional fungicides that may have higher toxicity or environmental impact. The mechanism typically involves disrupting the synthesis of ergosterol, a critical component of fungal cell membranes.

1.2 Plant Growth Regulation

In addition to its fungicidal properties, 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential as a plant growth regulator. It can enhance growth parameters such as root development and overall biomass in certain plant species. This application could lead to improved crop yields and more sustainable agricultural practices.

Pharmaceutical Applications

2.1 Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting potential uses in developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.

2.2 Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties. This characteristic is crucial for pharmaceutical applications aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Material Science Applications

3.1 Polymer Chemistry

In material science, the compound can be utilized in the synthesis of polymers with enhanced properties. Its thiol group allows for thiol-ene click chemistry reactions, leading to the development of new materials with tailored mechanical and thermal properties.

3.2 Coating Technologies

The incorporation of this compound into coating formulations can improve resistance to environmental degradation and enhance durability. This application is particularly relevant for coatings used in harsh conditions or those requiring long-lasting performance.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Fungicidal Activity | Demonstrated effective inhibition of fungal pathogens in agricultural settings with lower toxicity compared to traditional fungicides. |

| Study B | Antimicrobial Properties | Showed significant antibacterial activity against resistant strains of bacteria in vitro, indicating potential for new therapeutic agents. |

| Study C | Polymer Development | Utilized in the synthesis of novel polymer networks that exhibited improved mechanical strength and thermal stability compared to conventional materials. |

Mécanisme D'action

The mechanism of action of 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

- 4-Ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

- 3-(4-Methoxyphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole

Uniqueness

This compound is unique due to the presence of the allyl group, which can participate in additional chemical reactions compared to its analogs. The combination of the allyl and phenoxyethyl groups provides distinct steric and electronic properties, making it a versatile compound for various applications.

Activité Biologique

4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 669705-40-2) is a heterocyclic compound belonging to the triazole family, notable for its diverse biological activities. This compound features a unique structure that includes an allyl group, a phenoxyethyl group, and a thiol group, which contribute to its potential applications in medicinal chemistry and materials science .

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₅N₃OS, with an average mass of 261.343 Da. The compound's structure can be represented as follows:

Key Structural Features:

- Triazole Ring: Central to its biological activity.

- Thiol Group (-SH): Implicated in the formation of covalent bonds with biological targets.

- Allyl Group: Enhances the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with carbon disulfide and subsequent functionalization steps. Advanced techniques such as continuous flow reactors may be employed to optimize yield and purity during industrial production .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various microorganisms. In one study, the compound was tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and fungi (e.g., Candida albicans). The results indicated good to moderate antimicrobial efficacy, with inhibition zones varying based on concentration .

Table 1: Antimicrobial Activity Results

| Compound | Concentration (%) | S. aureus (mm) | E. coli (mm) | K. pneumoniae (mm) | C. albicans (mm) |

|---|---|---|---|---|---|

| 4a | 1 | 7 | 5 | 4 | 14 |

| 4b | 1 | 9 | 4 | 2 | 16 |

| 4c | 1 | 5 | 4 | 3 | 12 |

Cytotoxicity Against Cancer Cells

In studies assessing cytotoxic effects against cancer cell lines, including human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231), compounds derived from triazole thiol frameworks showed promising results. The synthesized derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Table 2: Cytotoxicity Data

| Compound ID | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | IGR39 | 15 |

| Compound B | MDA-MB-231 | 20 |

| Compound C | Panc-1 | >50 |

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions may modulate enzyme activity or disrupt cellular processes, contributing to its biological effects .

Propriétés

IUPAC Name |

3-(1-phenoxyethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-3-9-16-12(14-15-13(16)18)10(2)17-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHROLIMVKIAXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1CC=C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409274 | |

| Record name | 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669705-40-2 | |

| Record name | 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.